endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester
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Overview
Description
endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester: is a chemical compound with the molecular formula C14-H26-N-O2.I and a molecular weight of 367.31 . It is also known by the synonym ERL 377 . This compound is characterized by its unique structure, which includes a norbornane ring system esterified with a carboxymethyl group and an ammonium iodide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester typically involves the esterification of norbornane derivatives with carboxymethyl groups under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester include:
- endo-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate
- endo-(±)-N-2-Bornyl-2-thiophenecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the norbornane ring system and the carboxymethyl group. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
102571-45-9 |
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Molecular Formula |
C14H26INO2 |
Molecular Weight |
367.27 g/mol |
IUPAC Name |
[2-(2-bicyclo[2.2.1]heptanyloxy)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C14H26NO2.HI/c1-4-15(3,5-2)10-14(16)17-13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HJENXVYLMSIJEJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)OC1CC2CCC1C2.[I-] |
Origin of Product |
United States |
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